

AZ13705339 Target Engagement in Cells: An In-depth Technical Guide

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Compound of Interest

Compound Name: AZ13705339

Cat. No.: B605720

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **AZ13705339**, a potent and selective inhibitor of p21-activated kinase 1 (PAK1), focusing on its target engagement within a cellular context. This document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for assessing its efficacy and target interaction in cells.

Introduction

AZ13705339 is a highly selective, ATP-competitive inhibitor of PAK1, a serine/threonine kinase that is a key node in multiple signaling pathways implicated in cancer progression.^{[1][2]} By binding to the ATP-binding pocket of PAK1, **AZ13705339** effectively blocks its kinase activity, leading to the disruption of downstream signaling cascades such as the MAPK and PI3K/AKT pathways.^[1] This inhibition of PAK1-mediated signaling can result in reduced tumor cell growth, migration, and invasion.^[1] This guide serves as a technical resource for researchers utilizing **AZ13705339** to probe PAK1 function and for those in drug development exploring its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **AZ13705339**, providing a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity of **AZ13705339**

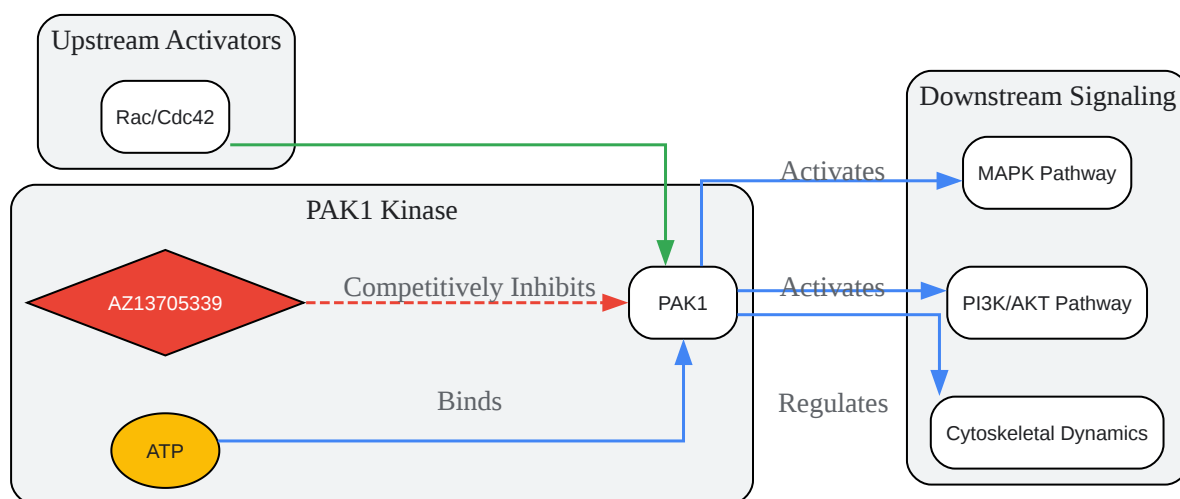
Parameter	Target	Value (nM)	Reference
IC50	PAK1	0.33	[2]
pPAK1	59	[2]	
Kd	PAK1	0.28	[2]
PAK2	0.32	[2]	

Table 2: Cellular Activity of **AZ13705339**

Assay	Cell Line	Concentration	Effect	Reference
Adhesion Assay	Namalwa cells	1 μ M	Inhibits α IgM-controlled adhesion	[2]
Eosinophil Death Assay	Primary human eosinophils	300 nM	Prevents Siglec-8 engagement-induced death	[2]

Signaling Pathways and Mechanism of Action

AZ13705339 acts as a competitive inhibitor at the ATP-binding site of PAK1. This direct inhibition prevents the phosphorylation of downstream substrates, thereby disrupting key cellular signaling pathways.



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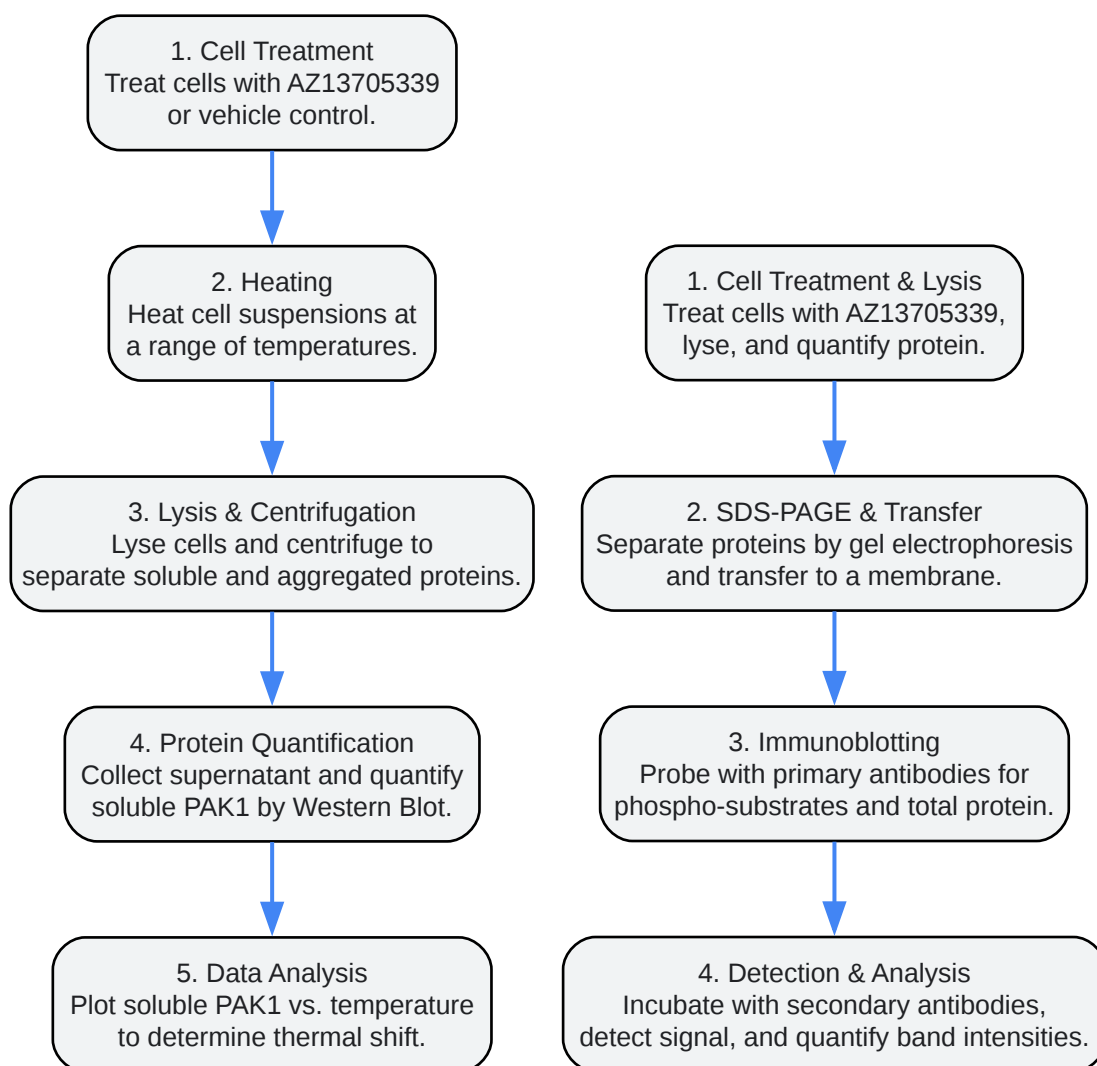
AZ13705339 competitively inhibits ATP binding to PAK1, blocking downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the target engagement and cellular effects of **AZ13705339**.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.



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References

- 1. promega.com [promega.com]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

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